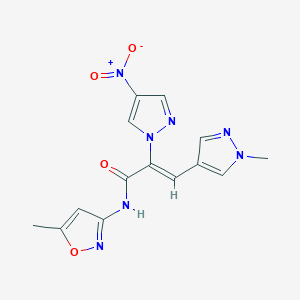
N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as "GSK-3 inhibitor" due to its ability to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
科学的研究の応用
N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential applications in the field of medicine. One of the most promising applications is its use as a this compound inhibitor. This compound is a serine/threonine kinase that plays a crucial role in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Dysregulation of this compound has been implicated in various diseases such as Alzheimer's disease, diabetes, and cancer. This compound has been shown to inhibit this compound activity in various cell lines and animal models, making it a potential therapeutic agent for these diseases.
作用機序
The mechanism of action of N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves the inhibition of this compound activity. This compound is a key regulator of various signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of this compound by this compound leads to the activation of the Wnt/β-catenin pathway, which has been shown to have anti-tumor effects in various cancer cell lines. Additionally, this compound has been shown to regulate various other signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of this compound by this compound leads to the activation of the Wnt/β-catenin pathway, which has been shown to have anti-tumor effects in various cancer cell lines. Additionally, this compound has been shown to regulate various other signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cell survival and apoptosis.
実験室実験の利点と制限
N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has several advantages as a research tool. It has been extensively studied for its potential applications in the field of medicine and has been shown to have promising results in various cell lines and animal models. Additionally, the synthesis of this compound is relatively straightforward, and the purity of the final product can be confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
However, there are also several limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects in various cell lines, and its potential toxicity needs to be carefully evaluated before its use in animal models. Additionally, the specificity of this compound needs to be carefully evaluated, as it may inhibit other kinases in addition to this compound.
将来の方向性
There are several future directions for the research on N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One of the most promising directions is its use as a potential therapeutic agent for various diseases such as Alzheimer's disease, diabetes, and cancer. Additionally, the specificity of this compound needs to be carefully evaluated, and more studies are needed to determine its potential toxicity and side effects. Finally, the development of more potent and specific this compound inhibitors based on the structure of this compound is an area of active research.
合成法
The synthesis of N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 2-chloro-N-(cyclooctyl)acetamide with sodium methoxide to yield N-(cyclooctyl)-2-methoxyacetamide. This intermediate is then reacted with phenylglycine and methylsulfonyl chloride in the presence of triethylamine to yield this compound. The purity of the final product is confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
N-cyclooctyl-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-23(21,22)19(16-12-8-5-9-13-16)14-17(20)18-15-10-6-3-2-4-7-11-15/h5,8-9,12-13,15H,2-4,6-7,10-11,14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTHEMXVODENCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({1-[(6-piperidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5419978.png)
![{1-[2-(allyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5419982.png)
![ethyl 5-(2-furyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419989.png)
![3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5419994.png)
![1-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5420020.png)

![ethyl 1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5420029.png)
![2-{2-[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5420032.png)
![N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5420037.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5420039.png)
![3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5420047.png)
![4-benzyl-3-ethyl-1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5420056.png)
![N-(2-phenoxyethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5420064.png)
